4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a cyclopropyl oxoethoxy group at the 4-position of the benzene ring and a thioethyl linker connecting the benzamide core to a 4-methyl-1,2,4-triazole moiety. The cyclopropyl group introduces steric and electronic effects that may influence pharmacokinetic properties, while the 1,2,4-triazole ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The thioether linkage enhances metabolic stability compared to ether or amine linkages .
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-21-11-19-20-17(21)25-9-8-18-16(23)13-4-6-14(7-5-13)24-10-15(22)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKQOBRFPGBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide (CAS Number: 1251546-58-3) is a novel compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a cyclopropyl group, a triazole moiety, and an amide functional group, which may confer unique biological activities. This article reviews its biological activities based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 360.4 g/mol. The structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies .
Biological Activity Overview
Research indicates that derivatives of the triazole family, including this compound, exhibit diverse biological activities such as anti-inflammatory, antimicrobial, and antiproliferative effects. The following sections detail specific biological activities observed in studies.
Anti-inflammatory Activity
A study evaluated the effects of similar triazole derivatives on cytokine release in human peripheral blood mononuclear cells (PBMC). The derivatives demonstrated a significant reduction in Tumor Necrosis Factor-alpha (TNF-α) production, with some compounds reducing levels by up to 60% at optimal doses. Notably, compounds structurally related to this compound showed promising anti-inflammatory properties by modulating cytokine profiles favorably .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against various bacterial strains. Triazole derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of the triazole moiety is crucial for this activity, as it enhances interaction with microbial targets .
Antiproliferative Effects
In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators and induction of apoptosis in sensitive cell types.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways and microbial resistance mechanisms. Receptor binding assays are essential for elucidating these interactions further .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Recent case studies involving similar triazole derivatives highlight their potential therapeutic applications:
- Case Study on Anti-inflammatory Effects : A derivative significantly reduced TNF-α levels in stimulated PBMC cultures, suggesting potential use in chronic inflammatory conditions.
- Case Study on Antimicrobial Efficacy : A related compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential role in modulating biological activities through interactions with various biological receptors. Its structural components suggest it could be effective against specific diseases or conditions. For instance:
- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties, making this compound a candidate for further investigation as an antimicrobial agent .
- Anti-tubercular Agents : Similar compounds have been explored for their efficacy against Mycobacterium tuberculosis, indicating that this compound may also exhibit anti-tubercular properties .
Pharmacology
In pharmacological studies, the compound can be evaluated for its binding affinity to specific receptors or enzymes. Experimental data from receptor binding assays can provide insights into its efficacy and potency against particular biological targets. This is crucial for understanding its mechanism of action and potential therapeutic applications.
Material Sciences
Due to its unique structural characteristics, the compound could also find applications in material sciences, particularly in the development of novel materials with specific optical or electronic properties. The exploration of nonlinear optical properties of triazole derivatives indicates potential applications in photonics and optoelectronics .
Case Studies
Several studies have investigated related compounds within the triazole class, providing a framework for understanding the potential applications of 4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of νC=O (~1660 cm⁻¹) in the triazole-thione tautomer (as in ) confirms successful alkylation . The target compound’s νC=O (oxoethoxy) should appear near 1680 cm⁻¹.
- NMR : The cyclopropyl group’s protons resonate as a multiplet at δ 1.0–1.5 ppm, while the 4-methyl-1,2,4-triazole’s CH3 appears as a singlet near δ 3.5 ppm .
Q & A
Q. What are the standard synthetic routes for 4-(2-cyclopropyl-2-oxoethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzamide?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Etherification : Reacting a benzamide derivative with a cyclopropane-containing electrophile (e.g., 2-cyclopropyl-2-oxoethyl chloride) in anhydrous ethanol under reflux with glacial acetic acid as a catalyst .
Thioether Formation : Introducing the 4-methyl-1,2,4-triazole-3-thiol moiety via nucleophilic substitution. This step often requires a thiol-containing intermediate (e.g., 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine) reacting with an activated benzamide derivative in a polar aprotic solvent like DMF .
Purification : Recrystallization using methanol or ethanol to isolate the final product .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization involves:
- Spectroscopic Analysis :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass .
- Elemental Analysis : Validates empirical formula consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer: Key optimization strategies include:
- Solvent Selection : Anhydrous ethanol or dichloromethane (DCM) minimizes side reactions (e.g., hydrolysis) during acyl chloride formation .
- Catalyst Use : Adding catalytic glacial acetic acid accelerates condensation reactions by protonating carbonyl groups .
- Temperature Control : Reflux conditions (~80°C) enhance reaction rates while avoiding decomposition. For sensitive intermediates, low temperatures (0–5°C) may suppress by-products .
- By-Product Analysis : TLC or HPLC monitors reaction progress; column chromatography isolates impurities (e.g., unreacted triazole thiols) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from variations in:
- Assay Design : Standardize protocols (e.g., cell lines, incubation times). For example, anti-inflammatory activity assays using RAW264.7 macrophages should specify LPS concentration and cytokine measurement methods .
- Compound Purity : Validate purity via HPLC (>95%) to exclude confounding effects from impurities .
- Dosage Metrics : Normalize activity data to molar concentrations rather than mass/volume .
- Statistical Analysis : Use multivariate regression to account for variables like solvent carriers (DMSO vs. saline) .
Q. What mechanistic insights can be derived from the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electrophilic Reactivity : The cyclopropane ring’s strain may enhance interactions with biological targets (e.g., enzyme active sites) via ring-opening reactions .
- Thioether Stability : The C-S bond’s susceptibility to oxidation (e.g., by cytochrome P450 enzymes) can be studied using LC-MS to identify metabolites .
- Triazole Coordination : The 1,2,4-triazole moiety may act as a hydrogen-bond acceptor, which can be probed via X-ray crystallography or molecular docking simulations .
Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling : Use a kinase panel (e.g., 100+ kinases) to screen inhibitory activity at 1–10 µM concentrations. Measure ATP consumption via luminescence assays .
- Structural Analysis : Co-crystallize the compound with target kinases (e.g., JAK2) to identify binding modes.
- Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant kinases (e.g., T790M EGFR) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
